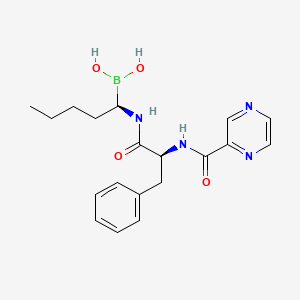

Desisobutyl-n-butyl Bortezomib

Descripción

Contextualization within the Landscape of Proteasome Inhibitor Chemistry and Drug Discovery

The development of proteasome inhibitors represents a significant advancement in targeted cancer therapy. nih.govnih.gov The proteasome is a complex cellular machinery responsible for degrading proteins, including those that regulate cell growth and survival. simsonpharma.com By inhibiting its function, drugs can induce apoptosis (cell death) in cancer cells, which are often highly dependent on proteasome activity. caymanchem.comdrugbank.com Bortezomib was the first therapeutic proteasome inhibitor to be approved for clinical use, validating the ubiquitin-proteasome pathway as a viable target for anticancer drugs. nih.govnih.govdrugbank.com

Bortezomib is a dipeptide boronic acid derivative. nih.govcaymanchem.com Its chemical structure, featuring a boronic acid moiety, is crucial for its reversible inhibition of the 26S proteasome's chymotrypsin-like activity. nih.govcaymanchem.comdrugbank.com The synthesis and production of such a complex molecule is a multi-step process. During synthesis or upon storage, various related compounds and impurities can arise. clearsynth.commdpi.com These non-primary drug components are of significant interest in pharmaceutical research and quality control. Desisobutyl-n-butyl Bortezomib is one such compound, existing as a structural analog and impurity within this landscape. simsonpharma.comcymitquimica.com Its study is framed by the broader effort to understand the chemistry of proteasome inhibitors and ensure the purity and quality of these life-saving therapeutics.

Definition and Significance as a Related Compound and Impurity of Bortezomib

This compound is chemically defined as B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic acid. simsonpharma.comsimsonpharma.com It is recognized primarily as a related compound and impurity of the active pharmaceutical ingredient (API) Bortezomib. simsonpharma.comcymitquimica.com Structurally, it is a close analog where the isobutyl side chain of the leucine (B10760876) residue in Bortezomib is replaced by a pentyl group (also referred to as an n-pentyl impurity). cymitquimica.comsimsonpharma.com

The significance of this compound stems from its status as an impurity in a potent pharmaceutical drug. ontosight.ai In pharmaceutical manufacturing, the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. clearsynth.comontosight.ai Regulatory bodies mandate strict limits on impurity levels. ontosight.ai The presence of impurities, even those structurally similar to the API, can potentially affect the drug's purity, stability, and therapeutic profile. ontosight.ai Therefore, compounds like this compound are synthesized and used as reference standards in analytical testing. google.com This allows for the development and validation of methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify their presence in batches of the API, ensuring that the final drug product meets rigorous quality and purity standards. longdom.orgoup.comresearchgate.net

Research Imperatives for Understanding Non-Primary Drug Components in Academic Settings

The study of non-primary drug components, such as impurities and related compounds like this compound, is a critical research imperative in academic and industrial science. nih.gov While the primary focus is often on the therapeutic efficacy of the main active ingredient, understanding the full chemical profile of a drug is essential for comprehensive pharmaceutical development. nafdac.gov.ng

There are several key imperatives for this line of research:

Ensuring Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects that may alter the safety and efficacy profile of the drug. Research into these minor components helps to identify any potential risks. clearsynth.com

Advancing Analytical Chemistry: The need to detect and quantify trace-level impurities drives innovation in analytical techniques. longdom.orgiu.edu Academic research plays a vital role in developing more sensitive, specific, and robust analytical methods for quality control in the pharmaceutical industry. oup.comresearchgate.net

Informing Synthetic Chemistry: Understanding the identity and origin of impurities provides crucial feedback for chemists to optimize synthetic routes and purification processes, leading to higher-purity products. mdpi.comnih.gov

Expanding Fundamental Knowledge: Studying how small structural modifications—such as the substitution of an isobutyl with a pentyl group—affect the physicochemical properties and potential biological activity of a molecule contributes to the fundamental understanding of structure-activity relationships. A theoretical study has previously included this compound in an evaluation of boron-containing compounds as potential inhibitors of other enzymes, highlighting the academic interest in the properties of such analogs. chemrxiv.org

In essence, the academic investigation of compounds like this compound is not merely a quality control exercise but a fundamental aspect of pharmaceutical science that bridges synthetic chemistry, analytical science, and chemical biology to ensure the delivery of safe and effective medicines. nafdac.gov.ngiu.edu

Mentioned Compounds

Propiedades

IUPAC Name |

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKEQJOTKHQBX-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104011-35-9 | |

| Record name | N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Chemical Characterization of Desisobutyl N Butyl Bortezomib

Definitive Chemical Nomenclature and Systematic Isomeric Description

Desisobutyl-n-butyl Bortezomib is systematically known by its IUPAC name: [(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid. nih.govnih.gov This nomenclature precisely defines the molecular structure, including the stereochemistry of the chiral centers.

The compound is also recognized by several synonyms, which are frequently encountered in scientific literature and commercial listings. These include:

Bortezomib N-Pentyl Impurity nih.gov

B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid scbt.com

The key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | [(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid |

| CAS Number | 1104011-35-9 |

| Molecular Formula | C19H25BN4O4 |

| Molecular Weight | 384.24 g/mol |

| Synonyms | Bortezomib N-Pentyl Impurity, B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid |

Precise Structural Relationship to the Parent Compound, Bortezomib

This compound is a close structural analogue of Bortezomib. The core dipeptide structure, consisting of a pyrazine-2-carbonyl-L-phenylalanine moiety linked to a boronic acid-containing amino acid, is conserved. The key difference lies in the side chain of the boronic acid-containing amino acid residue.

In the parent compound, Bortezomib, this residue is an L-leucine boronic acid, which features an isobutyl side chain. In this compound, this isobutyl group is replaced by an n-pentyl group. This substitution of a branched-chain alkyl group with a straight-chain alkyl group of the same number of carbon atoms defines the structural identity of this specific impurity.

Differentiation from Other Bortezomib Impurities and Analogues

The manufacturing process and degradation pathways of Bortezomib can lead to the formation of several other impurities. It is essential to distinguish this compound from these other related substances. Some of the notable Bortezomib impurities include:

Bortezomib (1S,2R)-Isomer, (1R,2R)-Isomer, and (S,S)-Isomer: These are stereoisomers of Bortezomib, differing in the spatial arrangement of substituents at one or more chiral centers. chemicea.compharmaffiliates.com

Bortezomib Amide Impurity: In this impurity, the boronic acid functional group is replaced by a primary amide. pharmaffiliates.com

Oxidative Degradation Products: These impurities arise from the oxidation of the carbon-boron bond, leading to the replacement of the boronic acid group with a hydroxyl group. nih.gov

The table below summarizes the key structural differences between this compound and other selected Bortezomib impurities.

| Compound Name | Key Structural Difference from Bortezomib |

| This compound | Isobutyl side chain of the leucine (B10760876) boronic acid moiety is replaced by an n-pentyl group. |

| Bortezomib (1S,2R)-Isomer | Different stereochemical configuration at the chiral centers. |

| Bortezomib Amide Impurity | Boronic acid group is replaced by a primary amide group. |

| Oxidative Degradation Products | Boronic acid group is replaced by a hydroxyl group. |

Stereochemical Considerations and Rationale

The stereochemistry of this compound is explicitly defined in its IUPAC name as [(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid. This indicates two chiral centers with specific configurations:

The α-carbon of the phenylalanine moiety has an (S) configuration.

The α-carbon of the pentyl boronic acid moiety has an (R) configuration.

This stereochemical arrangement is consistent with the stereochemistry of the parent drug, Bortezomib, which is [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid. The retention of the (S) configuration at the phenylalanine α-carbon and the (R) configuration at the boronic acid α-carbon is expected, as the synthesis of Bortezomib and its related impurities typically starts from chiral precursors (L-phenylalanine).

Advanced Spectroscopic Characterization for Structural Confirmation

While publicly available, detailed raw spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its known structure and by comparison with the well-documented spectroscopic data of Bortezomib and its other analogues.

Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]+ at an m/z value of approximately 385.2. The exact mass would be consistent with the molecular formula C19H25BN4O4. nih.gov Fragmentation patterns would likely involve the characteristic loss of the boronic acid moiety and cleavage of the amide bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex, showing characteristic signals for the aromatic protons of the phenyl and pyrazine (B50134) rings, as well as the amide protons. The signals for the n-pentyl group would be distinct from the isobutyl signals in Bortezomib. Specifically, a triplet corresponding to the terminal methyl group of the n-pentyl chain and a series of multiplets for the methylene (B1212753) protons would be anticipated.

¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbons of the amide groups, the aromatic carbons of the phenyl and pyrazine rings, and the aliphatic carbons of the phenylalanine and n-pentyl boronic acid moieties. The signals for the n-pentyl side chain would be a key differentiator from the spectrum of Bortezomib.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the amide groups (around 3300-3400 cm⁻¹), C=O stretching of the amide carbonyls (around 1650-1680 cm⁻¹), and B-O stretching of the boronic acid group (around 1350 cm⁻¹).

The combination of these spectroscopic techniques provides a comprehensive characterization of the molecular structure of this compound and allows for its unambiguous differentiation from Bortezomib and other related impurities.

Mechanistic Pathways of Formation and Degradation of Desisobutyl N Butyl Bortezomib

Exploration of Chemical Synthesis-Related Formation Pathways

The formation of Desisobutyl-n-butyl Bortezomib as a synthesis-related impurity is intrinsically linked to the manufacturing process of Bortezomib. The presence of structurally similar starting materials or intermediates can lead to the generation of corresponding impurities in the final active pharmaceutical ingredient (API).

The synthesis of Bortezomib is a multi-step process that involves the coupling of peptide fragments. luxembourg-bio.comresearchgate.net A common convergent synthesis approach involves the preparation of key intermediates, namely N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine and a boronic acid-containing fragment, which are then coupled. researchgate.net

The relevant fragment for the formation of this compound is the boronic acid-containing portion, which in the case of Bortezomib is derived from L-leucine. The structure of Bortezomib features an isobutyl side chain originating from this leucine-derived component. The formation of this compound suggests the presence of an n-butyl analog of the leucine-derived starting material.

It is hypothesized that if the starting material for the boronic acid fragment contains an impurity with an n-butyl group instead of an isobutyl group, this impurity would likely be carried through the synthetic sequence to yield this compound as a final product impurity. The structural similarity between the isobutyl and n-butyl isomers can make their separation challenging, potentially leading to the inclusion of the n-butyl analog in the final API.

Key starting materials for the boronic acid fragment in various reported syntheses include compounds like (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate. researchgate.net If the synthesis of this precursor is not strictly controlled, contamination with the corresponding n-butyl isomer could occur.

During the optimization of the Bortezomib synthesis, various coupling agents and reaction conditions are explored to maximize yield and purity. luxembourg-bio.com The choice of coupling reagent, for instance, has been shown to influence the level of racemization at the L-phenylalanine chiral center, leading to the formation of diastereomeric impurities. nih.gov While this specific example relates to stereochemical impurity, it highlights the sensitivity of the synthesis to reaction conditions.

It is plausible that under certain non-optimized conditions, side reactions or the use of starting materials with lower purity could lead to an increased level of impurities like this compound. Rigorous quality control of starting materials and intermediates is therefore essential to minimize the formation of such process-related impurities. daicelpharmastandards.com

The following table summarizes potential sources of this compound during synthesis:

| Synthetic Stage | Potential Source of Impurity | Rationale |

| Starting Material Synthesis | Contamination of leucine-derived precursor with its n-butyl isomer. | Structural similarity makes separation difficult. |

| Fragment Coupling | Carry-through of the n-butyl analog impurity from the boronic acid fragment. | The coupling reaction is unlikely to differentiate between the isobutyl and n-butyl side chains. |

| Purification | Incomplete removal of this compound from the final product. | Similar physicochemical properties to Bortezomib can hinder purification. |

Investigation of Degradation-Related Formation and Stability Considerations

The stability of Bortezomib is a critical aspect of its pharmaceutical quality. The molecule is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. researchgate.net While the formation of this compound as a primary degradation product is not extensively documented, understanding the general degradation pathways of Bortezomib provides insights into its stability profile.

Bortezomib has been shown to degrade under both acidic and basic hydrolytic conditions. rsc.org The primary sites of hydrolysis are the amide bonds within the peptide backbone. Cleavage of these bonds would lead to smaller peptide fragments and would not result in the alteration of the isobutyl side chain to an n-butyl group.

Oxidative conditions are known to be detrimental to the stability of Bortezomib. nih.gov The boronic acid moiety is particularly susceptible to oxidation, which can lead to deboronation and the formation of the corresponding alcohol. nih.govresearchgate.net Studies have shown that in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen, Bortezomib can degrade to form N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide. nih.govresearchgate.net

While oxidative degradation primarily affects the C-B bond, there is no direct evidence to suggest that it would cause a rearrangement of the isobutyl side chain to an n-butyl group. Such a skeletal rearrangement would require significant energy input and a plausible chemical mechanism, which has not been reported for Bortezomib under typical oxidative stress conditions.

The following table outlines the major degradation products of Bortezomib under various conditions:

| Stress Condition | Major Degradation Products | Reference |

| Acidic Hydrolysis | Amide bond cleavage products | rsc.org |

| Basic Hydrolysis | Amide bond cleavage products | rsc.org |

| Oxidation | Deboronated alcohol analogs | nih.govresearchgate.net |

| Photolysis | Deboronated byproducts | researchgate.net |

Exposure to light can also induce the degradation of Bortezomib. researchgate.net Photolytic degradation studies have indicated that the primary pathway involves photoassisted deboronation, similar to oxidative degradation. researchgate.net The formation of byproducts resulting from the cleavage of the boronic acid moiety is observed. researchgate.net

There is currently no scientific literature to support the formation of this compound through photolytic degradation pathways. The energy from UV radiation is typically associated with bond cleavage and the formation of radicals, but a skeletal rearrangement of the isobutyl group is not a documented outcome.

Characterization of Potential Biotransformation Pathways (Non-Human Preclinical Focus)

Specific non-human preclinical studies characterizing the biotransformation pathways of this compound have not been identified in the available literature. Research has predominantly focused on the parent compound, Bortezomib.

Identification of Analogues as Metabolites in in vitro Enzymatic Systems

There is no direct evidence in the reviewed literature to suggest that this compound is formed as a metabolite of Bortezomib in in vitro enzymatic systems. Studies on Bortezomib metabolism have identified various metabolites resulting from oxidative deboronation and hydroxylation, but this compound is not listed among them. It is cataloged as a process impurity or a related substance developed during the synthesis of Bortezomib.

Table 1: In Vitro Enzymatic Systems and Metabolite Identification

| Enzymatic System | Parent Compound | Identified Metabolites of Parent Compound | This compound Identified as Metabolite? |

| Human Liver Microsomes | Bortezomib | Diastereomeric carbinolamide metabolites, hydroxylated metabolites | No |

| cDNA-expressed CYP450 Isoenzymes (CYP3A4, CYP2C19, CYP1A2, CYP2D6, CYP2C9) | Bortezomib | Oxidative deboronation products | No |

Non-Enzymatic Biotransformation Mechanisms

Information regarding the non-enzymatic biotransformation mechanisms of this compound is not available in the public domain. For the parent compound Bortezomib, degradation can occur under conditions of oxidative stress, leading to deboronation. It is plausible that this compound, sharing a similar boronic acid moiety, could also be susceptible to similar non-enzymatic degradation pathways. However, specific studies to confirm this hypothesis are lacking.

Table 2: Potential Non-Enzymatic Degradation Pathways

| Degradation Mechanism | Triggering Condition | Potential Products | Confirmed for this compound? |

| Oxidative Deboronation | Presence of oxygen | Deboronated analogues | Not Confirmed |

| Hydrolysis | Acidic or basic conditions | Cleavage of amide bonds | Not Confirmed |

Sophisticated Analytical Methodologies for Detection and Quantification of Desisobutyl N Butyl Bortezomib

Development and Optimization of Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation of Desisobutyl-n-butyl Bortezomib from the active pharmaceutical ingredient (API) and other related impurities. The development and optimization of these methods are crucial for achieving the necessary resolution, sensitivity, and robustness for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical impurities. For the separation of this compound, reversed-phase HPLC methods are commonly employed. These methods are capable of separating Bortezomib from a multitude of its process-related impurities and degradation products. oup.comoaji.net

A typical HPLC method involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). oup.comgoogle.comnih.gov The detection is usually carried out using a UV detector at a wavelength of approximately 270 nm. oup.comnih.gov The optimization of the mobile phase composition, pH, column temperature, and flow rate is critical to achieve adequate resolution between this compound and other closely eluting impurities. oup.comoaji.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Zorbax Extend C18 (100 x 4.6 mm, 1.8 μm) oup.com | Phenomenex Luna C18 (250x4.6mm 5µm) jddtonline.info |

| Mobile Phase A | 85% (10mM) ammonium formate, 15% tetrahydrofuran, 1% acetonitrile oup.com | 0.1% formic acid in water jddtonline.info |

| Mobile Phase B | 11% water, 14% tetrahydrofuran, 75% acetonitrile oup.com | Acetonitrile jddtonline.info |

| Flow Rate | 0.9 mL/min oup.com | 1.0 ml/min jddtonline.info |

| Detection | 271 nm oup.com | 280 nm jddtonline.info |

| Column Temperature | 35°C oup.com | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of resolution, speed, and sensitivity. By utilizing sub-2 µm particle size columns, UPLC systems can achieve much higher separation efficiency. This enhanced resolution is particularly beneficial for separating complex mixtures of impurities, including the various isomers and structurally similar compounds to this compound.

UPLC methods for Bortezomib and its impurities often use similar stationary and mobile phases as HPLC methods but at higher pressures and flow rates. The shorter analysis times offered by UPLC can significantly improve throughput in a quality control setting. A stability-indicating UFLC (Ultra-Fast Liquid Chromatography) method has been developed for Bortezomib, which is capable of separating it from five potential impurities with a resolution greater than 2.0. ijlpr.com

Chiral Chromatography for Stereoisomeric Separation

This compound possesses chiral centers, meaning it can exist as different stereoisomers. As these isomers can have different pharmacological and toxicological profiles, their separation and quantification are of utmost importance. Chiral chromatography is the most effective technique for this purpose.

Normal-phase HPLC using a chiral stationary phase (CSP) is a common approach for the separation of Bortezomib's stereoisomers. oup.comresearchgate.net Columns such as Chiralpak AD-H and Chiral Pak ID-3, which are based on amylose (B160209) derivatives, have been successfully used. oup.comgoogle.comresearchgate.net The mobile phase typically consists of a mixture of n-hexane or n-heptane with alcohols like ethanol (B145695) and isopropanol, and a small amount of an additive such as trifluoroacetic acid (TFA) to improve peak shape. oup.comgoogle.comresearchgate.net These methods can achieve high resolution between the different enantiomers and diastereomers. oup.comgoogle.comresearchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralpak AD-H (5 µm, 4.6 × 250 mm) oup.com | Chiral Pak ID-3 (3 μm, 4.6 × 250 mm) researchgate.net |

| Mobile Phase | n-hexane/ethanol/2-propanol/methanol/TFA (82:8:8:2:0.5, v/v/v/v) oup.com | n-heptane/2-propanol/ethyl alcohol/TFA (82:15:3:0.1, v/v/v/v) researchgate.net |

| Flow Rate | 0.8 mL/min oup.com | 0.6 mL/min researchgate.net |

| Detection | 270 nm oup.com | 270 nm researchgate.net |

| Column Temperature | 35°C oup.com | 25°C researchgate.net |

Integration of Advanced Spectroscopic and Spectrometric Detection Systems

While chromatographic techniques provide the necessary separation, advanced spectroscopic and spectrometric detectors are required for the definitive identification and sensitive quantification of this compound, especially at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of pharmaceutical impurities. These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of impurities at very low concentrations. japsonline.comjapsonline.com

For the analysis of this compound, LC-MS/MS would be the method of choice for trace analysis. The compound would first be separated from other components by LC, and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, the precursor ion corresponding to the molecular weight of this compound would be selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), a very high degree of selectivity and sensitivity can be achieved. japsonline.comjapsonline.comresearchgate.net

| Parameter | Condition for Bortezomib Analysis |

|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) japsonline.comjapsonline.com |

| Precursor Ion (m/z) for Bortezomib | 367.3 japsonline.comjapsonline.com |

| Product Ion (m/z) for Bortezomib | 226.3 japsonline.comjapsonline.com |

| Interface Temperature | 325°C japsonline.comjapsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of pharmaceutical impurities. High-field NMR can provide detailed information about the chemical structure of this compound, confirming its identity and providing insights into its stereochemistry.

¹H NMR and ¹³C NMR spectra can be used to create a unique "fingerprint" of the impurity. nih.gov By comparing the NMR spectra of the isolated impurity with that of the parent drug, Bortezomib, specific structural differences can be identified. For instance, an NMR study on the degradation of Bortezomib was able to identify and characterize two degradation products by analyzing their distinct NMR signals. nih.gov This same approach would be applied to characterize this compound, providing unambiguous structural confirmation. nih.gov Furthermore, quantitative NMR (qNMR) could potentially be used for the direct quantification of the impurity without the need for a reference standard of the impurity itself.

Ultraviolet-Visible (UV-Vis) Detection for Quantitative Analysis

In the context of analyzing this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is most commonly employed as a detection method following chromatographic separation by HPLC. neuroquantology.com Standalone UV-Vis spectrophotometry is generally not suitable for quantifying trace impurities in the presence of the main API due to a lack of specificity. researchgate.net However, when coupled with HPLC, a UV-Vis or a Photo Diode Array (PDA) detector provides a robust and reliable means of quantification. neuroquantology.com

The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. For Bortezomib and its related compounds, the wavelength is typically set around 270 nm or 280 nm, corresponding to the absorption maximum of the chromophores present in the molecular structure. neuroquantology.comoup.comjddtonline.inforesearchgate.net The detector measures the absorbance of the eluent as it passes through a flow cell. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification. A PDA detector offers the additional advantage of acquiring the entire UV spectrum for a given peak, which can be used to assess peak purity and confirm the identity of the impurity against a reference standard. neuroquantology.com

Preclinical Pharmacological and Biological Activity Investigations of Desisobutyl N Butyl Bortezomib

In Vitro Cellular and Molecular Activity Studies

No peer-reviewed studies detailing the in vitro cellular and molecular activity of Desisobutyl-n-butyl Bortezomib could be identified. The biological effects of this specific molecule remain uncharacterized in the public domain.

Assessment of Proteasome Inhibitory Activity (or confirmed lack thereof)

There are no publicly available research articles or datasets that assess the proteasome inhibitory activity of this compound. While the parent compound, Bortezomib, is a potent proteasome inhibitor, the activity of this specific N-pentyl impurity has not been reported. nih.govnih.gov

Evaluation of Cell Viability and Proliferation in Preclinical Cell Lines (Non-Clinical)

No studies have been published that evaluate the effects of this compound on cell viability or proliferation in any preclinical cell lines. Consequently, data regarding its potential cytotoxicity or anti-proliferative effects are not available.

Enzyme Inhibition/Activation Profiling Beyond the Proteasome (Hypothetical)

There is no available data on the enzymatic inhibition or activation profile of this compound for enzymes other than the proteasome. Such hypothetical profiling has not been reported in the scientific literature.

In Vivo Preclinical Evaluation in Animal Models

Specific in vivo preclinical studies for the this compound impurity in animal models have not been published. The behavior of this compound in a whole-organism setting is undocumented.

Assessment of Pharmacokinetic Properties in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion)

No data are available from animal models regarding the pharmacokinetic properties of this compound. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) have not been published.

Comparative Biological Effects in Non-Human Organismal Systems

While specific in-vivo studies on this compound in non-human organismal systems are not extensively detailed in currently available literature, the effects of its parent compound, Bortezomib, and other analogs have been characterized in various models, providing a framework for anticipated biological activities.

For instance, studies in murine xenograft models using various human cancer cell lines have been fundamental in establishing the antitumor activity of Bortezomib. nih.gov In these models, Bortezomib has demonstrated the ability to inhibit tumor growth, reduce angiogenesis, and increase apoptosis within the tumor tissue. nih.gov The compound was generally well-tolerated at effective doses in these preclinical models. nih.gov

Furthermore, comparative studies in non-human systems, such as the fruit fly (Drosophila melanogaster), have been used to evaluate the toxicity and efficacy of different proteasome inhibitors. researchgate.net Research comparing Bortezomib to second-generation inhibitors like Carfilzomib in Drosophila showed that Carfilzomib induced milder disruptions to tissue proteostasis, lower oxidative stress, and had a less significant impact on the neuromusculatory system compared to Bortezomib. researchgate.net Such organismal systems provide a valuable platform for assessing the systemic effects and potential toxicities of new analogs like this compound.

Structure-Activity Relationship (SAR) Insights Derived from Structural Variations

The development and study of Bortezomib analogs are heavily reliant on understanding the structure-activity relationship (SAR), which dictates how chemical modifications influence the compound's potency and selectivity as a proteasome inhibitor. The boronic acid moiety is crucial for the inhibitory mechanism, as the boron atom forms a stable, reversible tetrahedral intermediate with the active site threonine residue of the 20S proteasome. nih.govchemicalbook.com

The primary structural difference in this compound is the substitution of the isobutyl group at the P1 position with an n-butyl group. The P1 site of the peptide backbone interacts with the S1 pocket of the proteasome, and this interaction is a key determinant of binding affinity and specificity. Variations in the amino acid side chain at this position can significantly alter the inhibitory activity.

The table below summarizes the IC₅₀ values for Bortezomib and other synthesized analogs against different human cancer cell lines, illustrating the impact of structural modifications on cytotoxic potency. koreascience.kr

| Compound | P2 Moiety Modification | Cell Line | IC₅₀ (nM) |

| Bortezomib | Pyrazine-2-carbonyl | A549 (Lung Cancer) | 27.3 |

| PC3 (Prostate Cancer) | 42.0 | ||

| Analog 4 | 4-Pyridinecarboxylic acid | A549 (Lung Cancer) | 14.03 |

| PC3 (Prostate Cancer) | 26.1 | ||

| Analog 6 | Thiophene-2-carboxylic acid | A549 (Lung Cancer) | 18.5 |

| PC3 (Prostate Cancer) | 37.0 | ||

| Analog 8 | Tetrahydrofuran-2-carboxylic acid | A549 (Lung Cancer) | 12.4 |

| PC3 (Prostate Cancer) | 21.2 |

This table is generated based on data from a study on novel Bortezomib analogs and is for illustrative SAR comparison purposes. koreascience.kr

These findings demonstrate that even subtle changes to the molecular structure can result in compounds with greater potency than the parent drug, Bortezomib. koreascience.kr The investigation of analogs like this compound is part of a broader effort to develop next-generation proteasome inhibitors with improved therapeutic profiles. nih.gov

Academic Significance in Drug Impurity Profiling and Quality Control Science

Development of Reference Standards for Impurity Analysis

The control of impurities in active pharmaceutical ingredients (APIs) is a fundamental requirement for ensuring drug quality and patient safety. Desisobutyl-n-butyl Bortezomib, identified as a process-related impurity, plays a pivotal role in this process through its use as a reference standard. lgcstandards.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes.

The availability of a well-characterized this compound reference standard is essential for several analytical applications:

Identification: It allows for the unambiguous identification of this specific impurity in batches of Bortezomib API and the formulated drug product.

Quantification: By comparing the analytical response of the impurity in a sample to the response of the certified reference standard, a precise and accurate determination of the impurity's concentration can be made.

Method Validation: The reference standard is crucial for validating the performance of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure they are suitable for their intended purpose of detecting and quantifying this impurity. researchgate.netneuroquantology.com

The synthesis and characterization of this compound for use as a reference standard is a meticulous process. It involves the unambiguous confirmation of its chemical structure and the determination of its purity. This well-characterized standard is then used by pharmaceutical manufacturers and regulatory agencies to ensure that the levels of this impurity in Bortezomib products are maintained below acceptable limits. arasto.comdaicelpharmastandards.com

Below is a table detailing the key identifiers for this compound:

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid |

| Synonyms | Bortezomib N-Pentyl Impurity, Bortezomib Impurity 35 |

| CAS Number | 1104011-35-9 |

| Molecular Formula | C19H25BN4O4 |

| Molecular Weight | 384.24 g/mol |

Data sourced from PubChem CID 73951493 and other chemical suppliers. nih.govpharmaffiliates.comscbt.com

Contribution to Regulatory Science and Impurity Threshold Setting Methodologies

The presence of this compound as an impurity in Bortezomib has direct implications for regulatory science and the methodologies used to establish safe limits for impurities in drug substances. Regulatory bodies worldwide, guided by the principles of the International Council for Harmonisation (ICH), have established a framework for the control of impurities. europa.euich.org

The ICH Q3A(R2) guideline, for instance, outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances. europa.eu The presence of an impurity like this compound above a certain level necessitates its characterization and, potentially, toxicological evaluation to ensure it does not pose a risk to patients.

The contribution of this compound to regulatory science can be summarized as follows:

Driving Method Development: The need to control this impurity at very low levels pushes for the development of highly sensitive and specific analytical methods.

Informing Specification Setting: Data on the levels of this compound found in batches produced by the commercial manufacturing process are used to set appropriate acceptance criteria in the drug substance specification. ich.org

Enhancing Regulatory Submissions: The comprehensive characterization and control strategy for this and other impurities form a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission for Bortezomib.

The general thresholds for impurities as per ICH Q3A(R2) are presented in the table below, which provides context for the levels at which an impurity like this compound would require regulatory attention.

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

These thresholds dictate the level of scrutiny an impurity undergoes. europa.eu

Advanced Approaches to Drug Product Quality and Purity Assurance in Research and Development

In the realm of research and development, this compound serves as a case study for implementing advanced approaches to ensure drug product quality and purity. The focus extends beyond simple detection to a deeper understanding of impurity formation and the implementation of proactive control strategies.

Advanced analytical techniques are often employed to profile and monitor impurities like this compound:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the identification and quantification of trace-level impurities, providing high sensitivity and specificity. nih.gov

Forced Degradation Studies: Bortezomib is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to understand its degradation pathways. researchgate.net These studies can help to identify potential degradation products, including those that may be structurally related to this compound.

Furthermore, the principles of Quality by Design (QbD) are applied to the manufacturing process of Bortezomib. This involves a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. By understanding the critical process parameters that influence the formation of this compound, manufacturers can design a process that consistently produces a high-purity drug substance.

The application of these advanced approaches ensures a robust and well-controlled manufacturing process, ultimately leading to a safer and more effective drug product for the patient. The diligent study and control of impurities such as this compound are a testament to the rigorous scientific standards upheld in the modern pharmaceutical industry.

Future Research Directions and Unexplored Avenues for Desisobutyl N Butyl Bortezomib

Application of Multi-Omics Approaches for Comprehensive Biological Characterization

Future research should prioritize the use of multi-omics technologies to build a comprehensive biological profile of Desisobutyl-n-butyl Bortezomib. While extensive studies have focused on Bortezomib, applying similar methodologies to its Desisobutyl-n-butyl analogue would provide a comparative framework to understand its distinct biological impact. nih.govrsc.org A multi-omics strategy would integrate data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the compound's mechanism of action, potential off-target effects, and pathways associated with its activity or lack thereof.

Such studies could identify biomarkers predictive of cellular response to this compound. nih.gov For instance, transcriptomic analysis (RNA-seq) could reveal changes in gene expression patterns in cancer cell lines upon treatment, while proteomic analysis could identify alterations in protein abundance and post-translational modifications. Metabolomic studies would offer insights into how the compound affects cellular metabolism, a critical aspect of cancer cell biology. rsc.org This integrated approach is essential for a holistic understanding of the compound's cellular impact compared to the parent drug, Bortezomib. nih.gov

Table 1: Proposed Multi-Omics Study Design

| Omics Platform | Methodology | Key Research Questions | Potential Insights |

|---|---|---|---|

| Genomics | Whole Exome Sequencing (WES) | Are there specific genetic mutations that confer sensitivity or resistance? | Identification of genetic biomarkers. |

| Transcriptomics | RNA-Sequencing | How does the compound alter gene expression profiles compared to Bortezomib? | Understanding of affected signaling pathways (e.g., NF-κB). nih.gov |

| Proteomics | Mass Spectrometry (MS)-based Proteomics | What are the direct and indirect protein targets? | Target validation and off-target identification. |

| Metabolomics | LC-MS and NMR Spectroscopy | How does it impact cellular metabolism and bioenergetics? | Insight into metabolic vulnerabilities. |

Advanced Computational Chemistry and Molecular Modeling for Predictive Studies

Advanced computational methods offer a powerful, cost-effective avenue for predictive studies into the molecular behavior of this compound. Molecular docking simulations can be employed to predict the binding affinity and orientation of the compound within the active site of the 26S proteasome, the primary target of Bortezomib. nih.gov By comparing these predictions with those for Bortezomib, researchers can gain initial insights into its potential efficacy as a proteasome inhibitor.

Molecular dynamics (MD) simulations could further explore the stability of the compound-proteasome complex over time, revealing key interactions and conformational changes. Quantitative Structure-Activity Relationship (QSAR) studies could also be developed to build models that predict the biological activity of other related Bortezomib analogues based on their structural features. These computational approaches can guide further experimental work, prioritize compounds for synthesis, and help interpret experimental findings.

Comprehensive Studies on Long-Term Stability and Degradation Kinetics

A thorough investigation into the long-term stability and degradation kinetics of this compound is essential for its potential use as a reference standard or research tool. While stability studies have been conducted for Bortezomib, showing its stability for extended periods under specific conditions, similar data for its analogues are lacking. cjhp-online.caresearchgate.netnih.govnih.gov

A comprehensive study should assess the compound's stability in both solid-state and in various solutions mimicking physiological and laboratory conditions (e.g., different pH values, temperatures, and exposure to light). Stress testing under acidic, basic, oxidative, and photolytic conditions would help identify its degradation products. rsc.org The kinetics of degradation should be determined to establish the compound's shelf-life and optimal storage conditions. mdpi.com Advanced analytical techniques like stability-indicating HPLC and LC-MS/MS would be crucial for separating and identifying any degradants formed. rsc.org An NMR study could also elucidate the structure of degradation products, similar to analyses performed on Bortezomib. nih.gov

Table 2: Proposed Stability and Degradation Study Protocol

| Condition | Parameters | Analytical Method | Objective |

|---|---|---|---|

| Acid/Base Hydrolysis | Varying pH (2, 7, 9) at 25°C and 40°C | HPLC, LC-MS/MS | Determine pH-dependent degradation pathways. |

| Oxidative Stress | Exposure to H₂O₂ | HPLC, LC-MS/MS | Identify oxidation products. nih.gov |

| Thermal Stress | Solid and solution state at 40°C, 60°C, 80°C | HPLC, DSC | Evaluate thermal stability and identify thermolytic degradants. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | HPLC, LC-MS/MS | Assess light sensitivity and identify photodegradation products. |

Innovations in Synthetic Routes for Minimizing Impurity Formation

This compound is recognized as an impurity in the synthesis of Bortezomib. simsonpharma.compharmaffiliates.com Future research should focus on innovative synthetic strategies for Bortezomib that minimize the formation of this and other related impurities. This could involve exploring alternative starting materials, coupling reagents, or reaction conditions that improve the stereoselectivity and purity of the final product. luxembourg-bio.comgoogle.com

Furthermore, developing a specific and efficient synthetic route for this compound itself is necessary to produce it in sufficient quantities and high purity for use as a reference standard or research chemical. synzeal.com A convergent synthesis approach, which has been applied to Bortezomib, could be adapted. luxembourg-bio.comnih.gov This would involve the separate synthesis of key fragments followed by their coupling, potentially offering better control over the final product's purity. luxembourg-bio.com Process analytical technology (PAT) could be implemented to monitor reaction progress in real-time, allowing for better control over critical process parameters to reduce impurity generation.

Potential Utility as a Chemical Probe or Research Tool for Bortezomib Mechanism Studies (e.g., as an inactive analogue)

One of the most promising future applications for this compound is its use as a chemical probe to study the mechanism of action of Bortezomib. The structural difference between the two compounds lies in the alkyl group attached to the boronic acid moiety (n-butyl vs. isobutyl in Bortezomib). This seemingly minor change could significantly alter the compound's binding affinity for the proteasome.

If this compound is found to have significantly reduced or no inhibitory activity against the proteasome, it could serve as an ideal inactive (or negative) control in biological experiments. By comparing the cellular effects of Bortezomib to this inactive analogue, researchers could distinguish between biological outcomes that are a direct result of proteasome inhibition and those that arise from off-target effects or the general chemical structure of the molecule. This would be invaluable for dissecting the complex signaling pathways affected by Bortezomib and validating new downstream targets. nih.gov

Compound Name Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.